molecular formula C26H34FN3O3 B232129 3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone

3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone

Cat. No. B232129
M. Wt: 455.6 g/mol
InChI Key: RAZZYFNQQDIKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by modulating the activity of certain neurotransmitters in the brain, which could explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and modulate the activity of certain neurotransmitters in the brain. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone in lab experiments is its potential as a therapeutic agent for cancer and neurological disorders. However, there are also limitations to its use in lab experiments. For example, the compound may have low solubility in water, which could limit its use in certain experiments. It may also have potential side effects that could affect the results of experiments.

Future Directions

There are several future directions for research on 3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone. One potential direction is to further explore its mechanism of action and identify specific targets for its activity. Another direction is to investigate its potential use in combination with other therapeutic agents for cancer and neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for maximum efficacy and minimal side effects.

Synthesis Methods

The synthesis of 3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone can be achieved using various methods. One of the commonly used methods involves the reaction of 4-fluorophenylpiperazine with 4-hydroxybenzaldehyde in the presence of morpholine and acetic acid. The resulting product is then treated with 2-bromoethylamine hydrobromide to obtain the final compound.

Scientific Research Applications

3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone has been extensively studied for its potential applications in medical research. This compound has been shown to have significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C26H34FN3O3

Molecular Weight

455.6 g/mol

IUPAC Name

3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C26H34FN3O3/c1-20(26(32)22-4-8-24(31)9-5-22)18-28-10-12-29(13-11-28)19-25(30-14-16-33-17-15-30)21-2-6-23(27)7-3-21/h2-9,20,25,31H,10-19H2,1H3

InChI Key

RAZZYFNQQDIKGG-UHFFFAOYSA-N

SMILES

CC(CN1CCN(CC1)CC(C2=CC=C(C=C2)F)N3CCOCC3)C(=O)C4=CC=C(C=C4)O

Canonical SMILES

CC(CN1CCN(CC1)CC(C2=CC=C(C=C2)F)N3CCOCC3)C(=O)C4=CC=C(C=C4)O

Origin of Product

United States

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